
1,2,3,4,5,6,7,8-Octahydrophenanthrene-9-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6,7,8-Octahydrophenanthrene is a polyaromatic hydrocarbon . It has the molecular formula C14H18 and a molecular weight of 186.2927 .
Synthesis Analysis
The synthesis of 1,2,3,4,5,6,7,8-Octahydrophenanthrene has been reported from 5,6,7,8-tetrahydro-gamma-oxonaphthalene-2-butyric acid .Molecular Structure Analysis
The molecular structure of 1,2,3,4,5,6,7,8-Octahydrophenanthrene can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The boiling point of 1,2,3,4,5,6,7,8-Octahydrophenanthrene is 568.2 K . More detailed thermochemical data and phase change data can be found in the NIST Chemistry WebBook .科学的研究の応用
Synthesis Methods
Cycloaddition Approaches : Cycloaddition techniques involving 1,1'-bicyclohexenyl and perhalocyclopropenes have been utilized to create derivatives of octahydrophenanthrene-9-carbaldehyde. These processes result in compounds such as la,1b,2,-3,4,5,6,7,8,9,9a,9b-dodecahydrocyclopropa[/]phenanthrenes, which upon further reaction, yield octahydrophenanthrene-9-carbaldehyde (Halton & Officer, 1983).
One-Pot Synthesis Techniques : Efficient one-pot synthesis methods have been developed for producing derivatives of octahydrophenanthrene-9-carbaldehyde, notably 9-aryl/alkyl-octahydroxanthene-1,8-diones. These methods emphasize simplicity, high atom-economy, and eco-friendliness (Verma et al., 2011).
Enantioselective Synthesis : Organocatalytic reactions have been used for the enantioselective synthesis of highly functionalized octahydrophenanthrene derivatives. These processes offer high diastereoselectivity and enantioselectivity, demonstrating potential in synthesizing complex organic structures (Hong et al., 2009).
Chemical Transformations and Properties
Tautomerism Studies : Investigations into the tautomerism of aromatic α-hydroxy carbaldehyde anils, related to octahydrophenanthrene-9-carbaldehyde, have been conducted using spectroscopic methods and calculations. These studies provide insights into the structural dynamics of such compounds (Alarcón et al., 1995).
Ring Transformations : Research into acid-catalyzed ring closures and transformations of related carbaldehydes has revealed pathways to various novel structures, demonstrating the versatility of octahydrophenanthrene derivatives in organic synthesis (Bertha et al., 1998).
Photophysical Properties : The optical behaviors of xanthenediones, structurally related to octahydrophenanthrene-9-carbaldehyde, have been investigated, indicating potential applications in materials science and photophysics (Verma et al., 2011).
Novel Synthesis Routes
Domino Reactions : Innovative domino reactions have been employed for the synthesis of derivatives like 3,5-disubstituted-4-aminothiophene-2-carbaldehyde. These methodologies highlight efficient, direct synthesis routes for complex molecules (Chen et al., 2014).
Cyclization Techniques : Cyclization of specific compounds has led to the creation of octahydrophenanthrene derivatives, revealing new pathways for synthesizing these complex structures (Wilamowski et al., 1995).
Copper-Catalyzed Oxidative Coupling : This approach has been used to synthesize imidazole-5-carbaldehydes, illustrating the adaptability of octahydrophenanthrene frameworks in catalysis-driven synthetic processes (Li et al., 2015).
特性
IUPAC Name |
1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOXPCSHKNEBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCCC3=C(C=C2C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2460762.png)

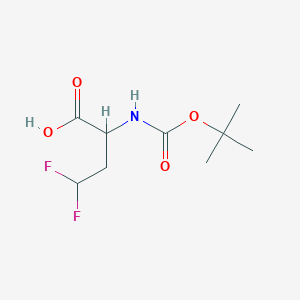

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B2460768.png)
![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2460769.png)
![3-(2-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2460770.png)
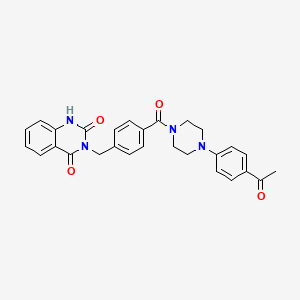
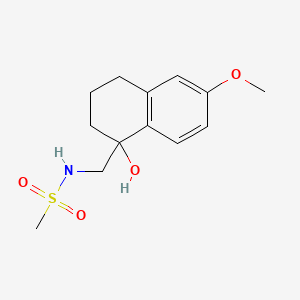
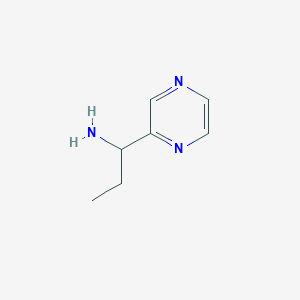
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2460776.png)
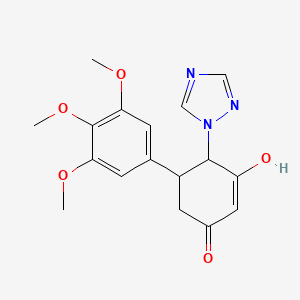
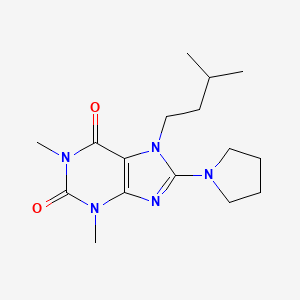
![2-{[8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2460782.png)